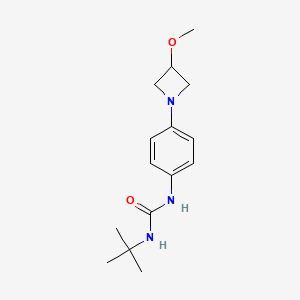

1-(Tert-butyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea

Description

1-(Tert-butyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea is a synthetic urea derivative characterized by a tert-butyl group and a 4-(3-methoxyazetidin-1-yl)phenyl substituent. Urea derivatives are widely explored in medicinal chemistry due to their ability to form hydrogen bonds with biological targets, enhancing receptor binding and selectivity .

The 3-methoxyazetidin-1-yl moiety introduces a four-membered nitrogen ring, which may confer conformational rigidity and influence binding kinetics compared to larger heterocycles.

Properties

IUPAC Name |

1-tert-butyl-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)17-14(19)16-11-5-7-12(8-6-11)18-9-13(10-18)20-4/h5-8,13H,9-10H2,1-4H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCUDOFQFYTOIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=CC=C(C=C1)N2CC(C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Coupling with Phenyl Ring: The azetidine derivative is then coupled with a phenyl ring through nucleophilic substitution or other suitable reactions.

Formation of the Urea Moiety: The final step involves the reaction of the intermediate with isocyanates or carbamoyl chlorides to form the urea moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Tert-butyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Tert-butyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Tert-butyl vs. Pyrrole-carbonyl : The tert-butyl group in the target compound increases lipophilicity compared to the polar pyrrole-carbonyl group in compound 7 , which may enhance blood-brain barrier penetration or metabolic stability.

- Azetidine vs.

- Methoxy Positioning : Both the target compound and compound 7 feature methoxy groups, which can modulate electronic effects and solubility.

Physicochemical and Pharmacokinetic Properties

Key Insights :

- The tert-butyl group in the target compound may reduce aqueous solubility but improve membrane permeability.

- The azetidine ring’s smaller size compared to pyrrole or morpholino groups () could reduce steric hindrance at binding sites.

Biological Activity

1-(Tert-butyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea, identified by its CAS number 2034446-05-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 277.36 g/mol. The compound features a tert-butyl group, an azetidine ring, and a phenyl urea moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 2034446-05-2 |

| Molecular Formula | CHNO |

| Molecular Weight | 277.36 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes or receptors involved in disease pathways. For instance, urea derivatives are known for their ability to modulate protein interactions and influence cellular signaling pathways.

Anticancer Properties

Recent research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that the compound inhibits cell proliferation in a dose-dependent manner. For example, a study reported a significant reduction in viability of breast cancer cells (MCF-7) when treated with this compound.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research has shown that it may protect neuronal cells from oxidative stress-induced damage. This effect is likely mediated through the modulation of antioxidant pathways and inhibition of apoptosis-related proteins.

Case Studies

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed an IC50 value of approximately 25 µM, indicating potent anticancer activity. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Case Study 2: Neuroprotection

In a model of oxidative stress using SH-SY5Y neuroblastoma cells, treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS) levels and an increase in cell viability compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.